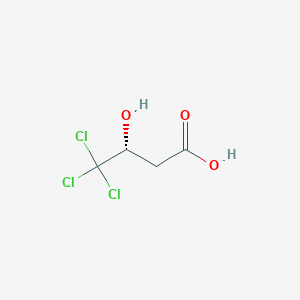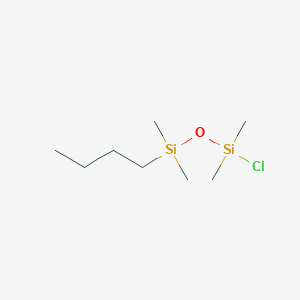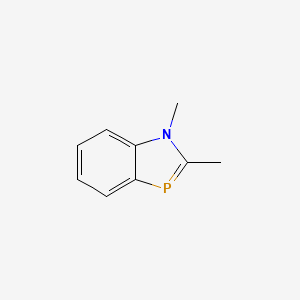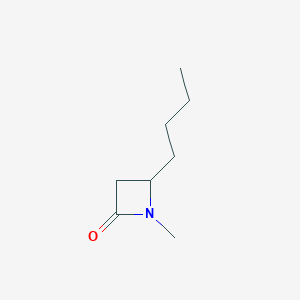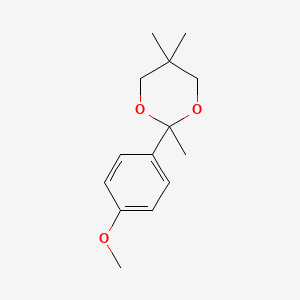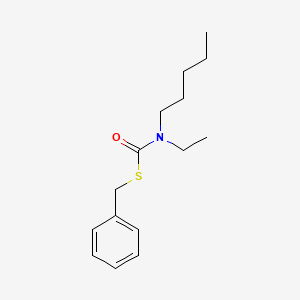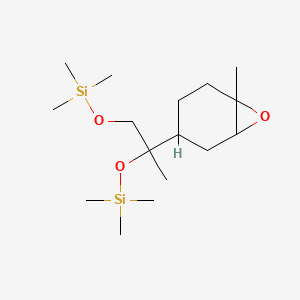
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane is a complex organosilicon compound. It features a unique bicyclic structure with an oxirane ring, making it an interesting subject for various chemical studies and applications. This compound is known for its stability and reactivity, which are essential for its use in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane typically involves multiple steps. One common method includes the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the oxabicyclo structure
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. The final product is often purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
科学的研究の応用
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials and coatings due to its stability and reactivity.
作用機序
The mechanism by which Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with other molecules. The trimethylsilyl groups provide stability and can be modified to introduce new functionalities, enhancing the compound’s reactivity and versatility.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and polymer chemistry.
7-Oxabicyclo[4.1.0]heptan-2-one:
Uniqueness
Trimethyl(2-(1-methyl-7-oxabicyclo(4.1.0)heptan-4-yl)-1-trimethylsilyloxypropan-2-yl)oxysilane stands out due to its unique combination of an oxirane ring and trimethylsilyl groups. This combination provides both stability and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
80267-13-6 |
|---|---|
分子式 |
C16H34O3Si2 |
分子量 |
330.61 g/mol |
IUPAC名 |
trimethyl-[2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)-1-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C16H34O3Si2/c1-15-10-9-13(11-14(15)18-15)16(2,19-21(6,7)8)12-17-20(3,4)5/h13-14H,9-12H2,1-8H3 |
InChIキー |
MWGLMVMHXSGOQV-UHFFFAOYSA-N |
正規SMILES |
CC12CCC(CC1O2)C(C)(CO[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


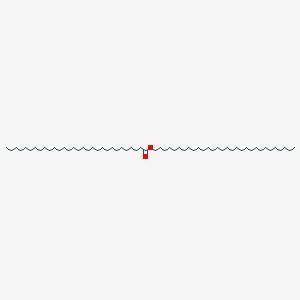
![3-Pyridinecarbonitrile, 5-[(4-chloro-2-nitrophenyl)azo]-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-1-propyl-](/img/structure/B14422557.png)
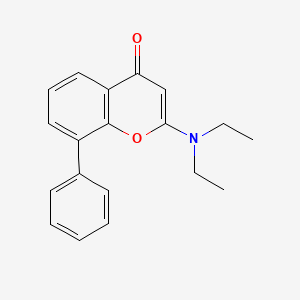
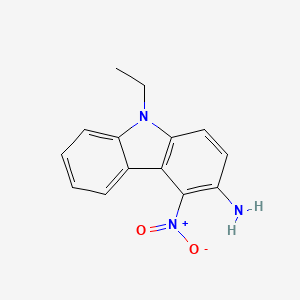


![(Propane-1,3-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14422579.png)
